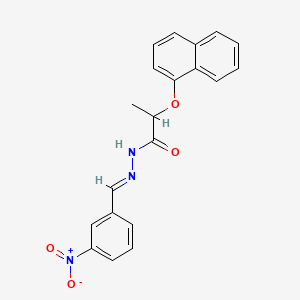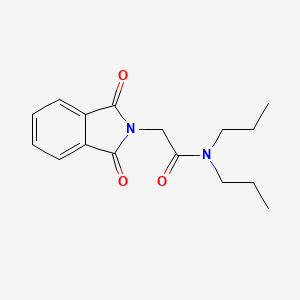
N-(3-chloro-4-fluorophenyl)-3-isopropoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-3-isopropoxybenzamide, commonly known as CFIB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CFIB belongs to the class of benzamide derivatives and is known for its ability to modulate the activity of certain receptors in the brain and nervous system. In
科学研究应用
CFIB has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to modulate the activity of certain receptors in the brain, including the dopamine D3 receptor and the sigma-1 receptor. CFIB has been found to have potential applications in the treatment of addiction, depression, and anxiety disorders. It has also been studied for its potential neuroprotective effects in conditions such as Parkinson's disease and Alzheimer's disease.
作用机制
CFIB modulates the activity of certain receptors in the brain and nervous system through a variety of mechanisms. It has been shown to act as a partial agonist at the dopamine D3 receptor, which is involved in reward and motivation pathways in the brain. CFIB has also been found to bind to the sigma-1 receptor, which is involved in a variety of cellular processes, including calcium signaling and stress response. The exact mechanism of action of CFIB is still being studied, but it is believed to involve modulation of neurotransmitter release and signaling pathways in the brain.
Biochemical and Physiological Effects:
CFIB has been shown to have a variety of biochemical and physiological effects in animal studies. It has been found to increase dopamine release in the brain, which may contribute to its potential therapeutic effects in addiction and depression. CFIB has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential neuroprotective effects in conditions such as Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
CFIB has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available from commercial sources. CFIB has also been shown to have good stability and solubility in a variety of solvents. However, there are also some limitations to using CFIB in lab experiments. It has been found to have low bioavailability and poor brain penetration, which may limit its effectiveness in certain applications. CFIB has also been found to have some off-target effects, which may complicate interpretation of results in certain experiments.
未来方向
There are several future directions for research on CFIB. One area of interest is the development of more potent and selective analogs of CFIB that may have improved therapeutic potential. Another area of interest is the investigation of the potential neuroprotective effects of CFIB in animal models of neurodegenerative diseases. Additionally, further studies are needed to better understand the mechanism of action of CFIB and its potential applications in the treatment of addiction, depression, and anxiety disorders.
合成方法
The synthesis of CFIB involves the reaction of 3-chloro-4-fluoroaniline with isopropyl 3-amino-4-methoxybenzoate in the presence of a catalyst. The resulting intermediate is then treated with acetic anhydride to obtain the final product, CFIB. The synthesis of CFIB has been described in detail in several research articles and is considered to be a relatively straightforward process.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-10(2)21-13-5-3-4-11(8-13)16(20)19-12-6-7-15(18)14(17)9-12/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJGVYXVSCCVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B5834859.png)

![2-{[3-(4-nitrophenyl)acryloyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B5834870.png)

![3-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5834884.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,3-diphenylacrylamide](/img/structure/B5834907.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5834909.png)
![methyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5834923.png)

![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5834928.png)

![3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5834949.png)
![2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide](/img/structure/B5834953.png)
